molecular formula C20H30O4 B155260 1,2,4-Cyclopentanetrione, 3-isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)- CAS No. 1891-39-0

1,2,4-Cyclopentanetrione, 3-isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-

Cat. No. B155260
CAS RN: 1891-39-0
M. Wt: 334.4 g/mol
InChI Key: VGRWQGHARVEJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Cyclopentanetrione, 3-isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-, also known as α-methylene-γ-butyrolactone (MBL), is a natural compound found in various plants. It has been studied for its potential therapeutic benefits, including anti-inflammatory and anti-cancer properties. In

Mechanism Of Action

MBL is believed to exert its anti-inflammatory and anti-cancer effects through multiple mechanisms. It can inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. MBL can also activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation.

Biochemical And Physiological Effects

MBL has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce inflammation in animal models. MBL has also been shown to have antioxidant properties and can protect against oxidative stress.

Advantages And Limitations For Lab Experiments

MBL has advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be synthesized in high yield and purity. MBL has also been shown to have low toxicity in animal studies. However, MBL is not widely available, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of MBL. Further research is needed to better understand its mechanism of action and potential therapeutic benefits. MBL could be studied as a potential treatment for various inflammatory and cancer-related diseases. Additionally, MBL could be studied for its potential use as a natural food preservative or antioxidant.

Synthesis Methods

MBL can be synthesized from the reaction of 2,3-dibromopropene with methyl vinyl ketone, followed by a Michael addition reaction with cyclopentanone. This method has been optimized for high yield and purity.

Scientific Research Applications

MBL has been studied for its potential therapeutic benefits, including anti-inflammatory and anti-cancer properties. In vitro studies have shown that MBL can inhibit the growth of cancer cells and induce apoptosis. MBL has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.

properties

CAS RN

1891-39-0

Product Name

1,2,4-Cyclopentanetrione, 3-isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

5-(3-methylbutanoyl)-3-(3-methylbut-2-enyl)-3-(3-methylbutyl)cyclopentane-1,2,4-trione

InChI

InChI=1S/C20H30O4/c1-12(2)7-9-20(10-8-13(3)4)18(23)16(17(22)19(20)24)15(21)11-14(5)6/h7,13-14,16H,8-11H2,1-6H3

InChI Key

VGRWQGHARVEJOL-UHFFFAOYSA-N

SMILES

CC(C)CCC1(C(=O)C(C(=O)C1=O)C(=O)CC(C)C)CC=C(C)C

Canonical SMILES

CC(C)CCC1(C(=O)C(C(=O)C1=O)C(=O)CC(C)C)CC=C(C)C

synonyms

3-Isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-1,2,4-cyclopentanetrione

Origin of Product

United States

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